molecular formula C15H10ClFN2 B11461704 N-(4-chlorophenyl)-6-fluoroquinolin-4-amine

N-(4-chlorophenyl)-6-fluoroquinolin-4-amine

Cat. No.: B11461704
M. Wt: 272.70 g/mol
InChI Key: ZIOIQVMWZGHLQE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-fluoroquinolin-4-amine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-fluoroquinolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 6-fluoroquinoline.

    Condensation Reaction: The 4-chloroaniline is reacted with 6-fluoroquinoline under specific conditions to form the desired product. This reaction often requires the use of a catalyst and a suitable solvent.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-fluoroquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating diseases such as cancer and infectious diseases.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-fluoroquinolin-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses, making it a potential antiviral agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)benzamide
  • 4-(4-chlorophenyl)-1,3-thiazole
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole

Uniqueness

N-(4-chlorophenyl)-6-fluoroquinolin-4-amine is unique due to its specific structural features, such as the presence of both chlorine and fluorine atoms on the quinoline ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H10ClFN2

Molecular Weight

272.70 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-fluoroquinolin-4-amine

InChI

InChI=1S/C15H10ClFN2/c16-10-1-4-12(5-2-10)19-15-7-8-18-14-6-3-11(17)9-13(14)15/h1-9H,(H,18,19)

InChI Key

ZIOIQVMWZGHLQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC=C2)F)Cl

Origin of Product

United States

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